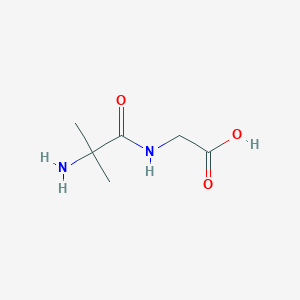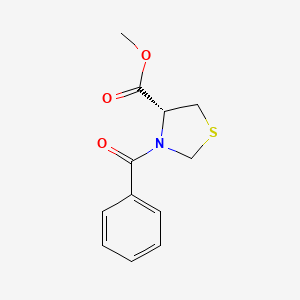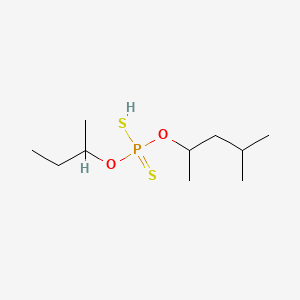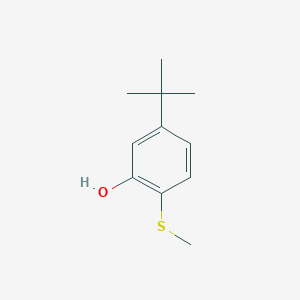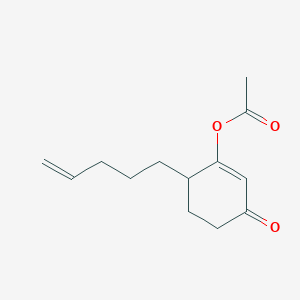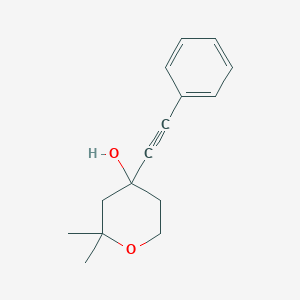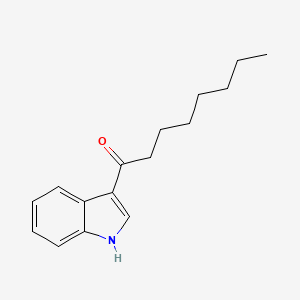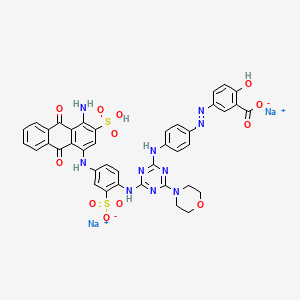
1,4-Benzenediamine, N,N,N'-tris(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- is a chemical compound known for its applications in various industrial and scientific fields. It is a derivative of 1,4-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by isopropyl groups. This modification imparts unique properties to the compound, making it useful in different contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- can be synthesized through the reaction of 1,4-benzenediamine with isopropyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, followed by the addition of isopropyl halides to form the desired product .
Industrial Production Methods
In industrial settings, the production of 1,4-benzenediamine, N,N,N’-tris(1-methylethyl)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biological systems and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized as an antioxidant in lubricants and as a stabilizer in gasoline.
Mechanism of Action
The mechanism of action of 1,4-benzenediamine, N,N,N’-tris(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The isopropyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-: Another derivative with longer alkyl chains, used as an antioxidant in rubber and plastic products.
1,4-Benzenediamine, N,N,N’,N’-tetramethyl-: A derivative with methyl groups, known for its use as a reagent in chemical analysis.
Uniqueness
1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isopropyl groups provide a balance between hydrophilicity and lipophilicity, making it versatile for various applications .
Properties
CAS No. |
65138-72-9 |
|---|---|
Molecular Formula |
C15H26N2 |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-N,4-N,4-N-tri(propan-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C15H26N2/c1-11(2)16-14-7-9-15(10-8-14)17(12(3)4)13(5)6/h7-13,16H,1-6H3 |
InChI Key |
MXRWEWQQJFBOJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


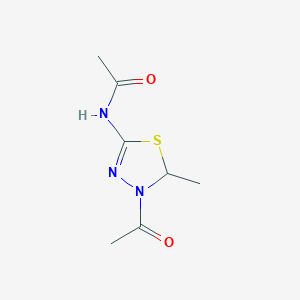
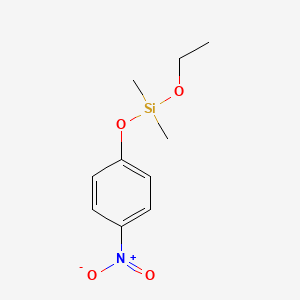
![N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14468845.png)
